2-[(3,5-Dibromophenyl)methylidene]hydrazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,5-Dibromophenyl)methylidene]hydrazine-1-carbothioamide is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a hydrazine-1-carbothioamide group attached to a dibromophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dibromophenyl)methylidene]hydrazine-1-carbothioamide typically involves the reaction of 3,5-dibromobenzaldehyde with thiosemicarbazide. The reaction is usually carried out in the presence of an acid catalyst, such as glacial acetic acid, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Dibromophenyl)methylidene]hydrazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The dibromo groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[(3,5-Dibromophenyl)methylidene]hydrazine-1-carbothioamide involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit key enzymes in bacterial and fungal cells, leading to cell death. In anticancer applications, it may interfere with cellular pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazine-1-carbothioamide: This compound has similar structural features but includes hydroxyl and methoxy groups, which may confer different biological activities.
2-(2-Methoxybenzylidene)hydrazine-1-carbothioamide: Another related compound, known for its use as a corrosion inhibitor.
Uniqueness
2-[(3,5-Dibromophenyl)methylidene]hydrazine-1-carbothioamide is unique due to the presence of dibromo groups, which can enhance its reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
Properties
CAS No. |
98437-50-4 |
---|---|
Molecular Formula |
C8H7Br2N3S |
Molecular Weight |
337.04 g/mol |
IUPAC Name |
[(3,5-dibromophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H7Br2N3S/c9-6-1-5(2-7(10)3-6)4-12-13-8(11)14/h1-4H,(H3,11,13,14) |
InChI Key |
JMVWWWOFAJXURF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C=NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.